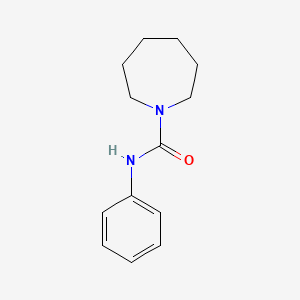

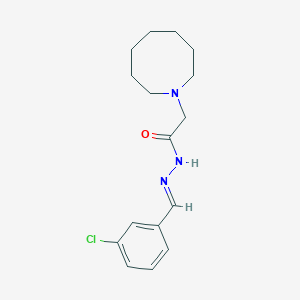

![molecular formula C19H18FN3O4 B5515103 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves complex reactions, starting from basic organic or inorganic components. For instance, derivatives of N-arylbenzamides, closely related to the target compound, can be synthesized through reactions involving dilithiation and condensation with aromatic esters, followed by acid cyclization to form isoquinolinones (Davis et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide is often determined using X-ray crystallography. Structural analyses reveal the spatial arrangement of atoms within the molecule and its electronic configuration, which are crucial for understanding the compound’s reactivity and interaction with biological targets. Studies like the one by Karabulut et al. (2014), which used single crystal X-ray diffraction and DFT calculations, offer insights into the intermolecular interactions influencing molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs include condensation reactions, formation of derivatives through reactions with hydrazine or phenylhydrazine, and cyclization reactions. These reactions often result in the formation of new compounds with potential biological activity. Patel and Dhameliya (2010) described the synthesis of derivatives exhibiting antimicrobial activities, indicating the chemical versatility and potential utility of these compounds (Patel & Dhameliya, 2010).

科学的研究の応用

Antimicrobial Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide and its derivatives have been investigated for their antimicrobial properties. Research has demonstrated that the incorporation of the fluorine atom and the oxadiazole ring into benzamide structures can significantly enhance antimicrobial activity. Specifically, compounds synthesized with these groups have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013; Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).

Biochemical Insights

The compound and its related derivatives have been part of studies aimed at understanding biochemical mechanisms and interactions. For example, research on the anaerobic O-demethylation of compounds containing methoxy groups has shed light on the metabolic processes involving similar structures under anaerobic conditions, indicating the broader biochemical relevance of such compounds (Stupperich, Konle, & Eckerskorn, 1996). Furthermore, the exploration of these compounds in the context of cellular proliferation and potential anticancer applications has opened new avenues for research, particularly in the development of probes for imaging tumor proliferation (Dehdashti et al., 2013).

Potential for Novel Drug Development

The synthesis and evaluation of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide derivatives have revealed significant potential in the development of novel therapeutic agents. Investigations into the antifungal, anti-inflammatory, cytotoxic, and antioxidant activities of these compounds underscore their potential utility in addressing a variety of health conditions. Some derivatives have demonstrated strong inhibitory activities against specific cancer cell lines and pathogens, suggesting their usefulness in designing targeted therapies (Koçyiğit-Kaymakçıoğlu et al., 2011; Al-Wahaibi et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4/c1-23(19(24)12-4-7-14(20)8-5-12)11-17-21-18(22-27-17)13-6-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYNVUJSOKVSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

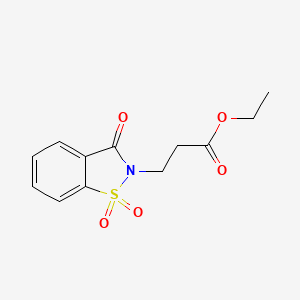

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)

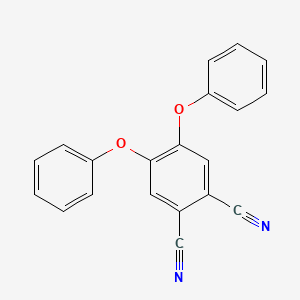

![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)

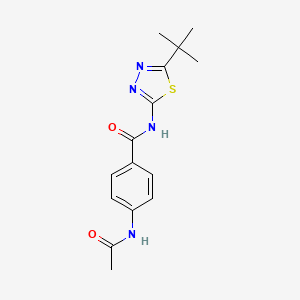

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)